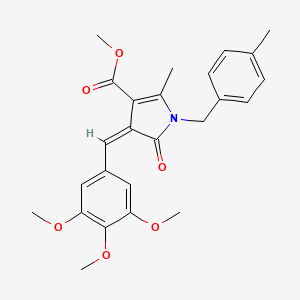![molecular formula C21H16ClN3O3 B11636294 (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11636294.png)
(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-クロロフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオンは、クロロフェニル基、インドール部分、およびジアジナン-トリオンコアを含む複雑な構造を特徴とする合成有機分子です。
合成方法
合成経路と反応条件
(5Z)-1-(4-クロロフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
インドール部分の形成: 2,5-ジメチルアニリンから出発し、インドール環は、酸性条件下でケトンとの反応を含むフィッシャーインドール合成によって構築されます。
クロロフェニル基の導入: クロロフェニル基は、適切な塩素化芳香族化合物と求核剤が反応する求核置換反応によって導入されます。
ジアジナン-トリオンコアの形成: ジアジナン-トリオンコアは、尿素誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。
最終的なカップリング: 最終段階は、インドール部分とジアジナン-トリオンコアを塩基性条件下でカップリングして、目的の化合物を形成することです。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために、上記の合成経路を最適化することが必要となるでしょう。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting from 2,5-dimethyl aniline, the indole ring is constructed through a Fischer indole synthesis, which involves the reaction with a ketone under acidic conditions.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Diazinane Trione Core Formation: The diazinane trione core is synthesized through a cyclization reaction involving urea derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the indole moiety with the diazinane trione core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こし、さまざまな酸化誘導体を生成します。
還元: 還元反応は、ジアジナン-トリオンコアのカルボニル基を標的とし、それらをヒドロキシル基に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でクロロフェニル基の塩素原子を置換するために使用できます。
主な生成物
酸化: 酸化されたインドール誘導体。
還元: 還元されたジアジナン-トリオン誘導体。
置換: 置換されたクロロフェニル誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成ブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について研究されています。その構造的特徴は、それがさまざまな生物学的標的に相互作用する可能性を示唆しており、創薬の候補となっています。
医学
医薬品化学では、この化合物は、その潜在的な治療的特性について調査されています。それは特定の病気に対して活性を示す可能性があり、新しい薬剤の開発のためのリード化合物となっています。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(5Z)-1-(4-クロロフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。インドール部分は、天然の基質を模倣し、化合物が活性部位に結合して生物学的経路を調節できるようにします。クロロフェニル基は、疎水性相互作用を通じて結合親和性を高める可能性があり、ジアジナン-トリオンコアは水素結合やその他の相互作用に関与することができます。
類似の化合物との比較
類似の化合物
(5Z)-1-(4-ブロモフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオン: 塩素ではなく臭素原子を持つ類似の構造。
(5Z)-1-(4-メチルフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオン: 塩素ではなくメチル基を持つ類似の構造。
独自性
(5Z)-1-(4-クロロフェニル)-5-[(2,5-ジメチル-1H-インドール-3-イル)メチリデン]-1,3-ジアジナン-2,4,6-トリオンの独自性は、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにあります。クロロフェニル基の存在は、化合物の反応性と結合特性に影響を与え、さまざまな用途にとって貴重な分子となっています。
類似化合物との比較
Similar Compounds
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a bromine atom instead of chlorine.
(5Z)-1-(4-methylphenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group can influence the compound’s reactivity and binding characteristics, making it a valuable molecule for various applications.
特性
分子式 |
C21H16ClN3O3 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
InChIキー |
MBYRVSWOAHYOPE-GDNBJRDFSA-N |
異性体SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11636211.png)
![3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636216.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11636222.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636232.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636243.png)

![2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11636248.png)
![7-[(4-ethenylbenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11636254.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11636270.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)

![(2Z)-3-amino-3-(benzylamino)-2-[(Z)-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]prop-2-enenitrile](/img/structure/B11636297.png)
